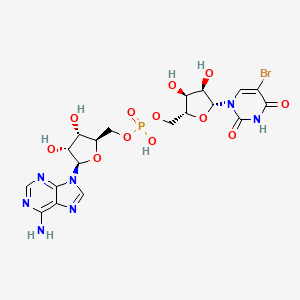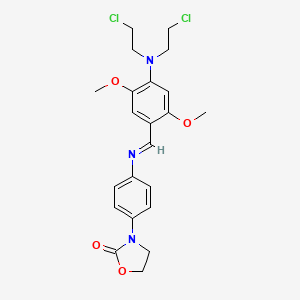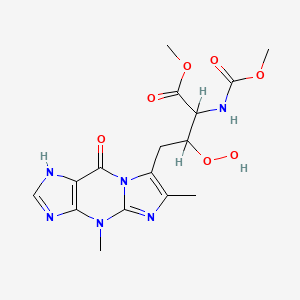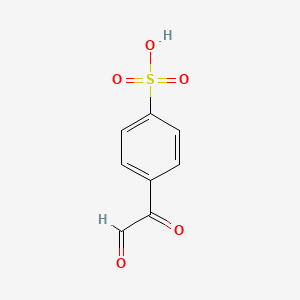![molecular formula C48H91FNO12P B1207658 [(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate CAS No. 138527-40-9](/img/structure/B1207658.png)
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate is a fluorinated organic compound with the chemical formula C48H91FNO12P. It is known for its unique structural properties, which include 154 bonds, 63 non-hydrogen bonds, 4 multiple bonds, 44 rotatable bonds, 4 double bonds, 1 six-membered ring, 2 ester groups, 1 secondary amide group, 4 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol
Méthodes De Préparation
The synthesis of [(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate involves several steps, typically starting with a diazotization reaction. The process includes:
Diazotization Reaction: Reacting 1-naphthylamine with nitrous acid, nitrous acid ester, or nitrite in an acid medium to obtain a diazo salt.
Acid Radical Displacement Reaction: The diazo salt is then reacted with fluoroboric acid or its salt, or fluorophosphoric acid or its salt, to obtain diazo fluoroborate or diazo fluorophosphate.
Decomposition: Heating the diazo fluoroborate or diazo fluorophosphate to decompose and obtain this compound.
These methods are characterized by mild reaction conditions, low production costs, and ease of industrialization .
Analyse Des Réactions Chimiques
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often employ reducing agents to convert the compound into its reduced form.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of terminal 1,3-diynes with NFSI in the presence of n-butyllithium yields 1-fluoro-1,3-diynes .
Applications De Recherche Scientifique
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing properties can influence the compound’s binding affinity, metabolic stability, and overall bioactivity . These interactions can modulate various biochemical pathways, leading to the compound’s desired effects.
Comparaison Avec Des Composés Similaires
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate can be compared with other fluorinated compounds, such as:
1-Fluoronaphthalene: Similar in structure but differs in its specific applications and reactivity.
1-Fluoroalkynes and 1-Fluorodiynes: These compounds share the fluorine atom but have different structural frameworks and applications.
Fluorinated Peptides and Proteins: Used in biomedical applications, these compounds differ in their molecular targets and mechanisms of action.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
138527-40-9 |
|---|---|
Formule moléculaire |
C48H91FNO12P |
Poids moléculaire |
924.2 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate |
InChI |
InChI=1S/C48H91FNO12P/c1-4-7-10-13-16-19-20-23-26-29-32-35-43(54)59-40(34-31-28-25-22-18-15-12-9-6-3)37-44(55)61-47-45(48(49)60-41(38-51)46(47)62-63(56,57)58)50-42(53)36-39(52)33-30-27-24-21-17-14-11-8-5-2/h39-41,45-48,51-52H,4-38H2,1-3H3,(H,50,53)(H2,56,57,58)/t39?,40-,41-,45-,46-,47-,48+/m1/s1 |
Clé InChI |
DMSHXHBPCDSLRB-BCMHDZJLSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)F)NC(=O)CC(CCCCCCCCCCC)O |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)F)NC(=O)CC(CCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)F)NC(=O)CC(CCCCCCCCCCC)O |
Synonymes |
1-fluoro GLA-60 2-deoxy-2-((3R)-3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranosyl fluoride 4-(dihydrogen phosphate) 2-deoxy-2-((3R)-3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranosyl fluoride 4-(dihydrogen phosphate), (2(R),3(R))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate](/img/structure/B1207592.png)




